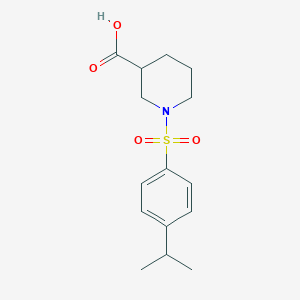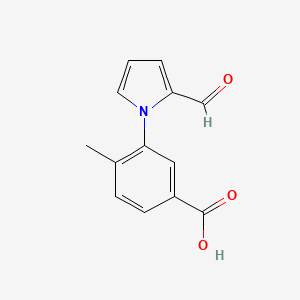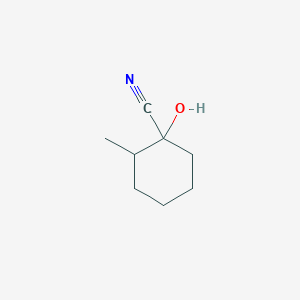
1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Compounds containing a piperidine ring have been reported to show nanomolar activity against ck1γ and ck1ε . The piperidine ring is a common feature in many pharmaceuticals and plays a significant role in drug design .
Mode of Action
The piperidine ring’s stereochemistry and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that piperidine-containing compounds are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Pharmacokinetics
The stability of the compound could be influenced by the presence of the boronic ester moiety .
Result of Action
Compounds with a piperidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting potential kinase inhibition.
Action Environment
The stability of organoboron compounds, such as boronic esters, can be influenced by air and moisture .
Analyse Biochimique
Biochemical Properties
1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of novel drug-like compounds. Additionally, the compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with transaminases can lead to the synthesis of enantiopure drug-like compounds . Additionally, its sulfonyl group can inhibit enzyme activity by forming strong interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, such as tubulin polymerization .
Dosage Effects in Animal Models
The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For example, high doses of the compound have been associated with strong antiproliferative effects due to tubulin polymerization inhibition . Excessive doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s sulfonyl group plays a crucial role in its metabolic activity, influencing its interaction with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, impacting the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its localization and accumulation, affecting its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interaction with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid typically involves the sulfonylation of piperidine derivatives. The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of an isopropyl group.
1-((4-Methylphenyl)sulfonyl)piperidine-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where the isopropyl group plays a crucial role .
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHFDIAOPVUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)






![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)
![4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid](/img/structure/B3168759.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)


